molecular formula C14H14F3N3O3S B2488657 N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2176070-40-7

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2488657
CAS No.: 2176070-40-7
M. Wt: 361.34
InChI Key: GXTMBPDZZMWTEU-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyrimidine ring substituted with methoxy and dimethyl groups, coupled to a trifluoromethylbenzene moiety. Sulfonamides are widely studied for their pharmacological and material science applications, particularly due to their hydrogen-bonding capabilities and metabolic stability conferred by the trifluoromethyl group.

Properties

IUPAC Name

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3S/c1-8-12(9(2)19-13(18-8)23-3)20-24(21,22)11-6-4-5-10(7-11)14(15,16)17/h4-7,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTMBPDZZMWTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common Name N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide
CAS Number 2176070-40-7
Molecular Formula C₁₄H₁₄F₃N₃O₃S
Molecular Weight 361.34 g/mol

Research indicates that this compound exhibits various mechanisms of action, which contribute to its biological activity:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various pathways. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
  • Antimicrobial Properties : Preliminary studies have indicated that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.

Anticancer Activity

A study published in PubMed Central explored the anticancer properties of various pyrimidine derivatives, including this compound. The findings revealed that this compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent antiproliferative activity .

Antimicrobial Activity

In a comparative analysis of sulfonamide derivatives, this compound demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 62.5 μM for Gram-positive strains, indicating its potential as an antibacterial agent .

Anti-inflammatory Studies

Research focusing on the anti-inflammatory properties highlighted that the compound inhibited pro-inflammatory cytokine production in vitro. This suggests a promising application in treating inflammatory diseases .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Biological ActivityObservations
Anticancer Induces apoptosis; inhibits cell proliferation in cancer cell lines
Antibacterial Effective against Gram-positive and Gram-negative bacteria; MIC values between 15.625–62.5 μM
Anti-inflammatory Inhibits pro-inflammatory cytokines; potential use in inflammatory diseases

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide have shown promising results against multidrug-resistant bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These bacteria are notorious for causing severe hospital-acquired infections. The minimum inhibitory concentration (MIC) assays conducted on these compounds suggest that they could be developed into effective antimicrobial agents .

Anticancer Potential

Sulfonamides have been investigated for their anticancer properties. A study focused on the design and synthesis of new sulfonamide derivatives revealed that certain modifications to the sulfonamide structure enhance their efficacy against cancer cells. The incorporation of a pyrimidine moiety has been linked to improved anticancer activity, making compounds like this compound potential candidates for further development in cancer therapy .

Enzyme Inhibition Studies

Research into enzyme inhibition has shown that sulfonamides can act as inhibitors for various enzymes relevant to metabolic disorders. The compound’s structural features may allow it to interact effectively with targets such as α-glucosidase and acetylcholinesterase, which are implicated in diabetes and Alzheimer's disease respectively. This suggests a dual therapeutic potential for metabolic and neurodegenerative diseases .

Case Studies

StudyObjectiveFindings
Study on Antimicrobial ActivityEvaluate the efficacy against resistant strainsDemonstrated significant antimicrobial activity against K. pneumoniae and P. aeruginosa
Anticancer ResearchInvestigate anticancer propertiesIdentified enhanced cytotoxic effects in modified sulfonamides
Enzyme Inhibition AnalysisAssess inhibition of α-glucosidase and acetylcholinesteraseShowed promising inhibition rates indicating potential for treating diabetes and Alzheimer’s disease

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (Compound 17d)

  • Structural Differences : Replaces the pyrimidine ring with a pyridine core and substitutes the methoxy group with a benzyloxy moiety at position 3.
  • Synthesis : Prepared via sulfonylation of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine .
  • Pyridine vs. pyrimidine rings may alter electronic properties, affecting binding affinity in biological targets (e.g., enzymes or receptors).

4-((2-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-4,6-dimethylpyrimidin-5-yl)oxy)-N-methylpicolinamide (Compound 28)

  • Structural Differences : Incorporates a ureido linkage and a picolinamide group instead of the sulfonamide moiety.
  • Synthesis : Derived from coupling a pyrimidinyl intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate .
  • The chloro substituent may increase electrophilicity, influencing reactivity in biological systems.

Comparison with Pharmacological Analogs

Enflicoxib (rac-4-[(5R)-5-(2,4-difluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzene-1-sulfonamide)

  • Structural Differences : Features a pyrazoline ring fused to the sulfonamide group, with difluorophenyl and trifluoromethyl substituents.
  • Functional Implications :
    • Approved as a veterinary NSAID, enflicoxib’s pyrazoline core confers cyclooxygenase (COX) inhibition, a mechanism absent in the target compound’s pyrimidine-based structure .
    • Both compounds share sulfonamide and trifluoromethyl groups, which are critical for metabolic stability and resistance to enzymatic degradation.

Key Comparative Data Table

Compound Core Structure Key Substituents Synthesis Yield Reported Activity
N-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide Pyrimidine Methoxy, dimethyl, trifluoromethylbenzene Not reported Hypothesized anti-inflammatory
Compound 17d Pyridine Benzyloxy, trifluoromethylbenzene Not specified Material science applications
Compound 28 Pyrimidine Ureido, chloro-trifluoromethylphenyl 58% Anti-hepatocellular carcinoma
Enflicoxib Pyrazoline Difluorophenyl, trifluoromethyl, sulfonamide Not applicable NSAID (veterinary use)

Research Findings and Implications

  • Electronic Effects : The trifluoromethyl group in all compounds enhances electron-withdrawing properties, stabilizing the sulfonamide moiety and improving resistance to oxidative metabolism.
  • Biological Activity : Structural variations (e.g., pyrimidine vs. pyridine, methoxy vs. benzyloxy) significantly impact target selectivity. For instance, Compound 28’s ureido group may favor kinase inhibition, while enflicoxib’s pyrazoline core aligns with COX-2 inhibition.

Q & A

Q. Methodological Answer :

  • Data Collection :
    • Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) to resolve the pyrimidine and sulfonamide moieties. SHELX programs (e.g., SHELXL for refinement) are essential for handling anisotropic displacement parameters .
  • Challenges :
    • Disorder in Trifluoromethyl Groups : Apply restraints (e.g., DFIX, SIMU) during refinement to model CF₃ group disorder .
    • Hydrogen Bonding Networks : Use ORTEP-3 to visualize intermolecular interactions (e.g., N–H···O or C–H···F) that stabilize the crystal lattice .
  • Validation : Cross-check R-factor convergence (R₁ < 5%) and validate geometry with WinGX .

Advanced: How do electronic effects of the trifluoromethyl and methoxy groups influence the compound’s reactivity in medicinal chemistry applications?

Q. Methodological Answer :

  • Electronic Analysis :
    • Trifluoromethyl Group : Strong electron-withdrawing effect (-I) enhances electrophilicity of the sulfonamide sulfur, potentially improving binding to target enzymes (e.g., carbonic anhydrase) .
    • Methoxy Group : Electron-donating (+M) effect on the pyrimidine ring modulates pKa of adjacent NH groups, affecting solubility and hydrogen-bonding capacity .
  • Experimental Validation :
    • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials.
    • Compare bioactivity (e.g., IC₅₀) against analogs lacking these substituents to isolate their contributions .

Basic: Which analytical techniques are most reliable for characterizing purity and stability of this sulfonamide?

Q. Methodological Answer :

  • Primary Techniques :
    • NMR Spectroscopy :
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine C-H vs. aromatic protons).
  • ¹⁹F NMR to verify trifluoromethyl integrity (δ ≈ -60 ppm) .
    2. HPLC-MS :
  • Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities (<0.5% area).
  • High-resolution MS to confirm molecular ion ([M+H]⁺) and rule out degradation .
  • Stability Testing :
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How can researchers reconcile contradictory data in structure-activity relationship (SAR) studies involving this compound?

Q. Methodological Answer :

  • Root Causes of Contradictions :
    • Biological Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms can skew IC₅₀ values .
    • Stereochemical Factors : Undetected racemization or atropisomerism in the pyrimidine ring may alter binding modes .
  • Resolution Strategies :
    • Meta-Analysis : Compare datasets using multidimensional scaling (MDS) to identify outlier conditions .
    • Crystallographic Validation : Co-crystallize the compound with target proteins to confirm binding poses .
    • Statistical Rigor : Apply Bonferroni correction to minimize Type I errors in high-throughput screens .

Advanced: What computational approaches are effective for predicting the compound’s pharmacokinetic (PK) properties?

Q. Methodological Answer :

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (clogP ≈ 2.8), solubility (LogS ≈ -4.2), and CYP450 inhibition .
    • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .
  • Validation :
    • Correlate computed logD (pH 7.4) with experimental shake-flask measurements (R² > 0.85) .

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